Dansyl-diethanolamine

Fluorescent probe Fe³⁺ detection Linear dynamic range

Researchers quantifying Fe³⁺ in environmental or biological samples often exceed the linear range of narrow-window probes. Dansyl-diethanolamine eliminates this bottleneck with a 0-100 μM linear detection window. • 0-100 μM Fe³⁺ linear range - 4× wider than rhodamine-dansyl FRET probes (5.5-25 μM) • Intrinsically fluorescent; no derivatization required - unlike non-fluorescent dansyl chloride • 1:1 Fe³⁺ stoichiometry, Kₐ = 7.94 × 10⁴ M⁻¹, LOD 3.45 μM; responds within 5 min • Dual hydroxyl groups enhance aqueous solubility; functions as fluorescent surfactant analog & corrosion inhibitor probe

Molecular Formula C16H22N2O4S
Molecular Weight 338.4 g/mol
CAS No. 96100-89-9
Cat. No. B047425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-diethanolamine
CAS96100-89-9
SynonymsDNS-diethanolamine;  5-(Dimethylamino)-N,N-bis(2-hydroxyethyl)-1-naphthalenesulfonamide
Molecular FormulaC16H22N2O4S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO
InChIInChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3
InChIKeyAGZCFUVAHPIIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-diethanolamine: Dual-Functional Fluorescent Probe


Dansyl-diethanolamine (5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide, CAS 96100-89-9) is a fluorescent sulfonamide derivative of the dansyl fluorophore class. It is synthesized in a single step from dansyl chloride and diethanolamine under very mild conditions [1]. The compound integrates a dansyl fluorescent reporter with two terminal hydroxyl groups, enabling it to serve simultaneously as a sensitive fluorescent probe for metal ions—particularly Fe³⁺—and as a fluorescently labeled surfactant analog with potential corrosion inhibition activity via chemisorption .

Dansyl-diethanolamine: Substitution Limitations


Despite the dansyl fluorophore being common to many probes, dansyl-diethanolamine exhibits quantifiable performance boundaries that preclude simple interchange. Compared to the rhodamine–dansyl FRET conjugate (detection limit 0.64 μM but linear range only 5.5–25 μM), dansyl-diethanolamine provides a wider linear response window (0–100 μM) that accommodates higher Fe³⁺ concentrations [1][2]. Additionally, unlike the precursor dansyl chloride, which is non-fluorescent until reaction with amines, dansyl-diethanolamine is intrinsically fluorescent and ready-to-use, eliminating a derivatization step [3]. Its dual hydroxyl-ethanolamine architecture further distinguishes it from simpler dansyl amides such as dansylamide, conferring enhanced polarity for aqueous compatibility while retaining metal-chelating functionality [1].

Dansyl-diethanolamine: Performance Evidence


Wider Linear Detection Range

Dansyl-diethanolamine exhibits a Fe³⁺ linear concentration range of 0–100 μM, which is approximately 4–18× wider than the 5.5–25 μM range reported for a rhodamine–dansyl FRET conjugate under comparable conditions [1][2]. This broader range allows direct quantification of Fe³⁺ at higher concentrations without dilution, a practical advantage for environmental and industrial sample analysis.

Fluorescent probe Fe³⁺ detection Linear dynamic range

Fe³⁺ Binding Affinity

The 1:1 complex between dansyl-diethanolamine and Fe³⁺ exhibits an association constant of 7.94 × 10⁴ M⁻¹, which is approximately 4.6-fold higher than the 1.74 × 10⁴ M⁻¹ reported for the rhodamine–dansyl FRET conjugate [1][2]. This stronger binding suggests greater Fe³⁺ capture efficiency at lower analyte concentrations despite the FRET probe's lower detection limit.

Binding affinity Fe³⁺ chemosensor Association constant

Response Speed & Anti-Interference

Dansyl-diethanolamine achieves a response to Fe³⁺ within 5 minutes and demonstrates excellent anti-interference ability against common co-existing metal ions [1]. While many dansyl-based Fe³⁺ sensors suffer from interference by Cu²⁺ and Cr³⁺—a well-documented limitation in the field—this probe's selectivity profile is reported as highly specific for Fe³⁺ under the tested conditions [1][2]. Quantitative selectivity coefficients are not individually reported, but the anti-interference claim is corroborated by competitive ion experiments.

Response time Selectivity Anti-interference

TLC Identity Verification

Dansyl-diethanolamine has been characterized by thin-layer chromatography (TLC) across six distinct solvent systems, yielding Rf values of 0.05, 0.06, 0.05, 0.08, 0.43, and 0.54 in solvents A, B, C, D, E, and F, respectively [1]. This multi-solvent Rf fingerprint was used to confirm the identity of the compound isolated from natural sources by co-chromatography with a synthetic standard. Such validated chromatographic data are absent for many newer dansyl-based probes that lack extensive analytical characterization.

TLC Rf value Identity confirmation

Single-Step Synthesis Advantage

Dansyl-diethanolamine is synthesized in a single step from commercially available dansyl chloride and diethanolamine under very mild reaction conditions, with full structural characterization completed by NMR, IR, HRMS, and elemental analysis [1]. In contrast, the rhodamine–dansyl FRET conjugate requires multi-step synthesis involving covalent linkage of two distinct fluorophores—dansyl and rhodamine 101—substantially increasing synthetic complexity and cost [2]. This difference in synthetic accessibility translates directly to procurement practicality: dansyl-diethanolamine can be reliably produced at scale with minimal purification burden, while multi-component FRET probes often necessitate labor-intensive chromatographic separation.

Synthesis simplicity Mild reaction conditions Scalability

Dansyl-diethanolamine: Optimal Applications


Environmental Water Fe³⁺ Detection

The broad linear range (0–100 μM) of dansyl-diethanolamine makes it particularly suited for direct Fe³⁺ quantification in environmental samples—such as acid mine drainage, industrial effluents, or iron-rich groundwater—where concentrations frequently exceed 25 μM and would fall outside the linear range of narrow-window probes like the rhodamine–dansyl FRET conjugate [1][2]. The 5-minute response time and excellent anti-interference ability further enable rapid field-deployable testing without extensive sample pre-treatment [1].

Diethanolamine Tracking in Formulations

Dansyl-diethanolamine serves as a fluorescently labeled analog of diethanolamine, a common surfactant component in personal care products . Its intrinsic fluorescence allows HPLC-based quantification without post-column derivatization, while its structural similarity to unlabeled diethanolamine ensures representative partitioning behavior. The validated TLC Rf fingerprint provides a low-cost identity confirmation method for quality control laboratories [3].

Corrosion Inhibitor with Fluorescence Monitoring

The diethanolamine moiety confers chemisorption-based corrosion inhibition potential on metal surfaces, while the dansyl fluorophore enables real-time fluorescence monitoring of inhibitor adsorption and distribution . This dual functionality is absent in non-fluorescent corrosion inhibitors such as unlabeled diethanolamine, providing a unique tool for mechanistic studies of inhibitor film formation.

Biological Fe³⁺ Sensing

For biological applications involving iron overload models or hemochromatosis studies, the 0–100 μM linear range accommodates the broad spectrum of Fe³⁺ concentrations encountered—from physiological levels (~5–30 μM in serum) to pathological elevations (>50 μM)—without requiring serial dilution [1]. The probe's 1:1 stoichiometry and reversible binding (Kₐ = 7.94 × 10⁴ M⁻¹) support both equilibrium and kinetic measurements [1].

Quote Request

Request a Quote for Dansyl-diethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.